![molecular formula C25H23NO4S B2888686 Methyl 2-({[1-(4-methoxyphenyl)-2-oxo-4-phenyl-3-azetanyl]methyl}sulfanyl)benzenecarboxylate CAS No. 866049-18-5](/img/structure/B2888686.png)
Methyl 2-({[1-(4-methoxyphenyl)-2-oxo-4-phenyl-3-azetanyl]methyl}sulfanyl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cyclization Reactions and Heterocyclic Compound Synthesis
Research demonstrates the potential of compounds with sulfanyl groups in cyclization reactions. For instance, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This suggests that similar sulfanyl-substituted benzenecarboxylates could participate in cyclization reactions, leading to the formation of novel heterocyclic compounds, which are crucial in drug development and materials science.
Synthesis of Benzofurans and Benzothiophenes
Another significant application involves the synthesis of benzofurans and benzothiophenes, which are valuable in pharmaceutical chemistry due to their biological activities. A general method for synthesizing 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes has been reported, indicating the versatility of sulfanyl compounds in synthesizing thiophene derivatives with broad functional group tolerance (Sheng, Fan, & Wu, 2014). This could imply that methyl 2-({[1-(4-methoxyphenyl)-2-oxo-4-phenyl-3-azetanyl]methyl}sulfanyl)benzenecarboxylate might be a precursor in synthesizing complex benzofuran and benzothiophene structures, enriching the chemical space for new drug discovery.
Metal–Organic Frameworks (MOFs) Construction
Compounds containing carboxylate and sulfanyl groups have found applications in constructing metal–organic frameworks (MOFs), which are critical for catalysis, gas storage, and separation technologies. A study highlighted the synthesis of flexible dicarboxylate ligands, which were then used to assemble copper metal–organic systems (Dai, He, Gao, Ye, Qiu, & Sun, 2009). This suggests that this compound, with its complex structure, might offer unique opportunities for MOF construction, potentially leading to materials with novel properties.
Organic Synthesis and Medicinal Chemistry
Furthermore, sulfanyl-substituted compounds are instrumental in organic synthesis and medicinal chemistry. The synthesis of novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, which exhibited potent activities against Helicobacter pylori, showcases the therapeutic potential of such compounds (Carcanague et al., 2002). This points to the possibility that this compound could serve as a starting point for developing new antimicrobial agents.
Mecanismo De Acción
Mode of Action
The presence of a methoxyphenyl group could suggest potential interactions with proteins or enzymes that recognize or are modulated by phenolic compounds .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been known to interact with various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Given its molecular weight of 433.51942 , it falls within the range generally considered favorable for oral bioavailability.
Propiedades
IUPAC Name |
methyl 2-[[1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl]methylsulfanyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-29-19-14-12-18(13-15-19)26-23(17-8-4-3-5-9-17)21(24(26)27)16-31-22-11-7-6-10-20(22)25(28)30-2/h3-15,21,23H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWGBYIMLBXUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=CC=C3C(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)
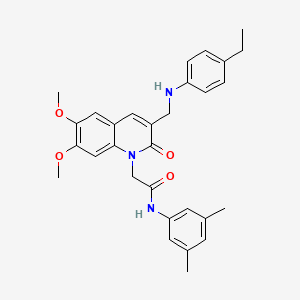
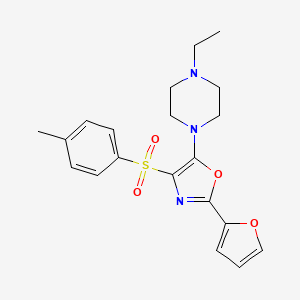
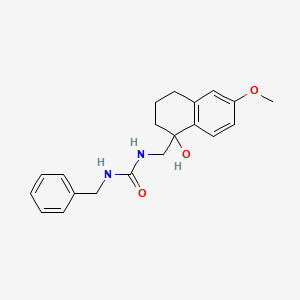
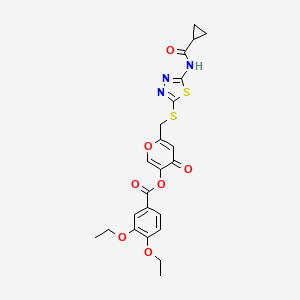

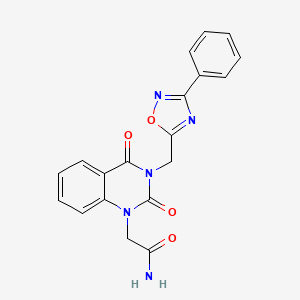
![4-(4-Cyclopropylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2888618.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)
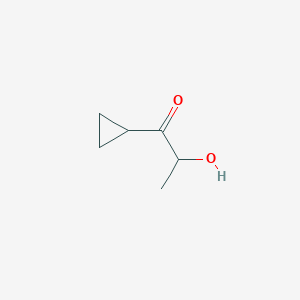
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride](/img/structure/B2888625.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2888626.png)